molecular formula C23H22N2O2 B2556660 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034255-70-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2556660
CAS No.: 2034255-70-2
M. Wt: 358.441
InChI Key: KCJCHURRIQVQPF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features both indole and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions

  • Step 1: Synthesis of 1-methyl-1H-indole-5-carbaldehyde

      Reagents: 1-methylindole, Vilsmeier-Haack reagent (POCl3/DMF)

      Conditions: Reflux in DMF

      Product: 1-methyl-1H-indole-5-carbaldehyde

  • Step 2: Formation of 2-(1-methyl-1H-indol-5-yl)ethanol

      Reagents: 1-methyl-1H-indole-5-carbaldehyde, NaBH4

      Conditions: Room temperature in methanol

      Product: 2-(1-methyl-1H-indol-5-yl)ethanol

  • Step 3: Synthesis of this compound

      Reagents: 2-(1-methyl-1H-indol-5-yl)ethanol, 2-naphthoyl chloride

      Conditions: Base (e.g., triethylamine) in dichloromethane

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol using NaBH4.

    Substitution: The indole nitrogen can undergo alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO/oxalyl chloride (Swern oxidation)

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides, bases like NaH or K2CO3

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential ligand in catalytic reactions due to its unique structure.

Biology

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

    Fluorescent Markers: The naphthalene moiety can be used in the design of fluorescent probes for imaging applications.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the indole structure.

Industry

    Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The indole moiety is known to interact with serotonin receptors, while the naphthalene moiety can participate in π-π stacking interactions, affecting molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide: Lacks the methyl group on the indole nitrogen.

    N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(phenyl)acetamide: Replaces the naphthalene moiety with a phenyl group.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of the indole and naphthalene structures, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical and biological applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-25-12-11-18-13-19(9-10-21(18)25)22(26)15-24-23(27)14-17-7-4-6-16-5-2-3-8-20(16)17/h2-13,22,26H,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJCHURRIQVQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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